molecular formula C12H5Cl5 B1207850 2,3',4,4',5'-Pentachlorobiphenyl CAS No. 65510-44-3

2,3',4,4',5'-Pentachlorobiphenyl

Cat. No. B1207850
CAS RN: 65510-44-3
M. Wt: 326.4 g/mol
InChI Key: YAHNWSSFXMVPOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,3',4,4',5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls in the presence of a catalyst or under controlled conditions to achieve the desired degree of chlorination and specific congener profiles. The synthesis pathways are designed to optimize yields of specific PCB congeners, including CB118, through controlled reaction conditions, such as temperature, pressure, and the presence of catalysts that can direct the chlorination process.

Molecular Structure Analysis

The molecular structure of 2,3',4,4',5'-Pentachlorobiphenyl consists of two phenyl rings joined by a single bond, with five chlorine atoms substituted at the 2, 3', 4, 4', and 5' positions. This configuration results in a molecule with specific physical and chemical properties, including a planar structure that contributes to its persistence in the environment and potential for bioaccumulation. The positions of the chlorine atoms influence the molecule's reactivity and interactions with biological systems, as well as its environmental fate.

Chemical Reactions and Properties

2,3',4,4',5'-Pentachlorobiphenyl undergoes various chemical reactions, including metabolic transformation by cytochrome P450 enzymes, leading to hydroxylated metabolites. These metabolic pathways are significant for understanding the compound's bioaccumulation and toxicity. The presence of chlorine atoms, particularly in positions that confer resistance to metabolic degradation, plays a crucial role in determining the persistence and environmental behavior of this congener.

Physical Properties Analysis

The physical properties of 2,3',4,4',5'-Pentachlorobiphenyl, such as its melting point, boiling point, solubility in water and organic solvents, and vapor pressure, are influenced by its chlorinated biphenyl structure. These properties affect its environmental distribution, with low solubility in water and high solubility in lipids contributing to its accumulation in sediments and biological tissues.

Chemical Properties Analysis

Chemically, 2,3',4,4',5'-Pentachlorobiphenyl exhibits properties characteristic of chlorinated aromatic compounds, including resistance to biodegradation and chemical reactions that lead to the formation of persistent organic pollutants. Its chemical stability, combined with lipophilicity, contributes to its environmental persistence and potential for long-range transport.

For detailed insights and references on 2,3',4,4',5'-Pentachlorobiphenyl, one key study explores its metabolism under the influence of perfluorocarboxylic acids, highlighting the enzymatic pathways involved and the structural basis of its metabolic fate (Goto et al., 2018). This research provides valuable information on the compound's environmental behavior and potential effects on human health and ecosystems.

Scientific Research Applications

Metabolic Enhancement Studies

2,3',4,4',5'-Pentachlorobiphenyl (CB118), a prevalent polychlorinated biphenyl (PCB) in the environment, has been studied for its metabolic interactions. In a study, the cytochrome P450 monooxygenase from the soil bacterium Bacillus megaterium metabolized CB118 to hydroxylated pentachlorobiphenyls. These reactions were accelerated by perfluorocarboxylic acids (PFCAs), with perfluorooctanoic acid being most effective. This research provides insights into the metabolism of PCBs under complex contamination scenarios (Goto et al., 2018).

Interaction with Biological Molecules

A study investigated the interaction of 3,3',4,4',5-pentachlorobiphenyl with pepsin, a digestive enzyme. Using molecular simulations and spectroscopic techniques, it was found that this PCB could bind to the hydrophobic cavity of pepsin, altering its structure. This interaction provides a basis for understanding how PCBs interact with biological systems (Yue et al., 2020).

Fungal Bioconversion

The white-rot fungus Phlebia brevispora has been shown to degrade toxic coplanar polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. This study identifies the fungal metabolism of PCBs and demonstrates the potential of using white-rot fungus in bioremediation processes (Kamei et al., 2006).

Molecular and Theoretical Studies

A research effort focused on the density functional theory studies of radical ions of polychlorinated biphenyls, including 2,3',4,4',5-pentachlorobiphenyl. The study provided insights into the structural and electronic properties of these molecules, contributing to a better understanding of their behavior in various environments (Arulmozhiraja et al., 2002).

Species Differences in Metabolism

Investigating the differences in metabolism of 3,3',4,4',5-pentachlorobiphenyl by human and rat cytochrome P450 enzymes, a study found that these differences are due to variations in the amino acid residues forming the substrate-binding cavities of these enzymes. This research is crucial for understanding species-specific responses to PCB exposure (Yamazaki et al., 2011).

Safety And Hazards

Exposure to 2,3’,4,4’,5’-Pentachlorobiphenyl should be avoided due to its toxicity. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2,3-trichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNWSSFXMVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867160
Record name 2',3,4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,4,4',5-Pentachlorobiphenyl

CAS RN

65510-44-3
Record name PCB 123
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65510-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4',5'-Pentachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5'-Pentachlorobiphenyl
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Record name 2,3',4,4',5'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
X Pu, LS Lee, RE Galinsky, GP Carlson - Toxicology, 2006 - Elsevier
The bioavailability of coplanar 2,3′,4,4′,5-pentachlorobiphenyl (PCB118) and nonplanar 2,2′,5,5′-tetrachlorobiphenyl (PCB52) from soils representing a range in organic carbon (…
Number of citations: 44 www.sciencedirect.com
I Chu, DC Villeneuve, P YAGMINAS… - Toxicological …, 1995 - academic.oup.com
The toxicity of 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) and 2,3′,4,4′,5-pentachlorobiphenyl (PCB 118) was investigated in rats following subchronic dietary exposure. Groups of 10 …
Number of citations: 102 academic.oup.com
SN Kuriyama, I Chahoud - Toxicology, 2004 - Elsevier
Neurobehavior (motor activity and developmental reflexes) and male reproductive parameters were evaluated in rat offspring after in utero exposure to a low dose of PCB 118 …
Number of citations: 93 www.sciencedirect.com
H Yang, H Chen, H Guo, W Li, J Tang, B Xu, M Sun… - PloS one, 2015 - journals.plos.org
Molecular Mechanisms of 2, 3′, 4, 4′, 5-Pentachlorobiphenyl-Induced Thyroid Dysfunction in FRTL-5 Cells | PLOS ONE Skip to main content Advertisement PLOS ONE Publish …
Number of citations: 21 journals.plos.org
M Wiens, C Koziol, HMA Hassanein, R Batel… - Marine Ecology …, 1998 - int-res.com
Polychlorinated biphenyls (PCBs) are ubiquitous industrial compounds found in almost every component of the terrestrial and marine ecosystem. Most of the PCB congeners bind to the …
Number of citations: 113 www.int-res.com
W Liang, Y Zhang, L Song, Z Li - Toxicology Letters, 2019 - Elsevier
Polychlorinated biphenyls (PCBs) are classic persistent organic pollutants (POPs) and are associated with the progression of many cancers, including liver cancer. The present study …
Number of citations: 20 www.sciencedirect.com
XL Qu, Ming-Zhang, Yuan-Fang… - Reproductive …, 2018 - journals.sagepub.com
Polychlorinated biphenyls (PCBs) are one of the most common endocrine-disrupting chemicals and have obvious toxicity on human reproductive development. The aim of our study …
Number of citations: 18 journals.sagepub.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
Q Zhou, L Wang, H Chen, B Xu, W Xu, Y Sheng… - Archives of …, 2019 - Springer
2,3′,4,4′,5-Pentachlorobiphenyl (PCB118) has been shown to cause thyroidal ultrastructure lesions, but the underlying mechanism remains elusive. This study aimed to elucidate the …
Number of citations: 10 link.springer.com
National Toxicology Program - … technical report series, 2010 - pubmed.ncbi.nlm.nih.gov
Dioxin Toxic Equivalency Factor Evaluation Overview- Polyhalogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have the ability to bind to and …
Number of citations: 24 pubmed.ncbi.nlm.nih.gov

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